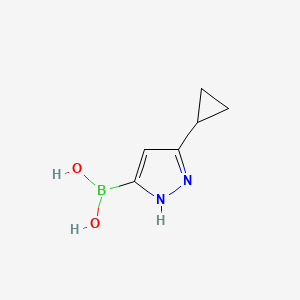

(3-Cyclopropyl-1H-pyrazol-5-YL)boronic acid

Description

(3-Cyclopropyl-1H-pyrazol-5-YL)boronic acid (CAS No.: 2225173-20-4) is a boronic acid derivative featuring a pyrazole ring substituted with a cyclopropyl group at the 3-position. Its molecular formula is C₁₂H₁₃BN₂O₂, with a molecular weight of 228.05482 g/mol . The cyclopropyl moiety introduces steric and electronic effects that may modulate its reactivity and binding properties compared to simpler boronic acids .

Properties

Molecular Formula |

C6H9BN2O2 |

|---|---|

Molecular Weight |

151.96 g/mol |

IUPAC Name |

(3-cyclopropyl-1H-pyrazol-5-yl)boronic acid |

InChI |

InChI=1S/C6H9BN2O2/c10-7(11)6-3-5(8-9-6)4-1-2-4/h3-4,10-11H,1-2H2,(H,8,9) |

InChI Key |

QEZUMVHFNSKEIX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NN1)C2CC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boron reagents.

Industrial Production Methods

Industrial production of B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

[3-(1H-Pyrazol-5-yl)phenyl]boronic acid and B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid are utilized in scientific research for drug development, chemical sensing, organic electronics, and cross-coupling reactions . These compounds have unique structures which allows for applications in Suzuki-Miyaura cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Applications

- Drug Development

- [3-(1H-Pyrazol-5-yl)phenyl]boronic acid is used in synthesizing pharmaceutical agents, especially for targeted cancer therapies, because it can form stable complexes with biomolecules .

- 3-cyclopropyl pyrazol-5-amine has exhibited selectivity for RET over TRKA .

- 3-(tert-butyl)pyrazol-5-amine and 3-(tert-butyl)-1-isopropyl pyrazol-5-amine have exhibited RET inhibition consistent with cellular activity .

- Chemical Sensing

- Organic Electronics

- Cross-Coupling Reactions

- Synthesis of Complex Organic Molecules

- B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid is a building block in the synthesis of complex organic molecules, specifically in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

- Biology

- B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid is used in the development of biologically active molecules and as a probe in biochemical assays.

- Industry

- B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of B-(5-cyclopropyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between (3-Cyclopropyl-1H-pyrazol-5-YL)boronic acid and related compounds:

| Compound Name | Key Structural Features | Functional Groups Impacting Reactivity |

|---|---|---|

| This compound | Cyclopropyl group at pyrazole 3-position | Boronic acid (-B(OH)₂), pyrazole ring |

| 3-(1-Methyl-1H-pyrazol-5-yl)phenylboronic acid | Methyl group at pyrazole 1-position | Boronic acid, pyrazole, phenyl ring |

| Phenyl boronic acid (PBA) | Simple phenyl ring | Boronic acid, aromatic ring |

| 3-Aminophenyl boronic acid (APBA) | Amino group at phenyl 3-position | Boronic acid, amino group |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Methoxyethyl-phenoxy substituent | Boronic acid, ether linkage |

Key Observations :

Acidity (pKa) and Binding Affinity

The pKa of boronic acids determines their reactivity under physiological conditions. Comparative

| Compound | pKa Range | Binding Affinity (Kd with Diols) |

|---|---|---|

| This compound | Est. 7.5–8.5 | Not reported |

| Phenyl boronic acid (PBA) | ~8.8–9.2 | K₁ = 1648 M⁻¹ (ARS binding) |

| 3-Aminophenyl boronic acid (APBA) | ~7.5–8.0 | K₁ = 2357 M⁻¹ (ARS binding) |

| 4-MCPBA | ~9.5–10.0 | Low glucose affinity |

Key Findings :

- The cyclopropyl-pyrazole structure may lower the pKa closer to physiological pH (7.4), enhancing suitability for biomedical applications compared to high-pKa analogs like 4-MCPBA .

- APBA’s higher binding affinity than PBA (2357 vs. 1648 M⁻¹) suggests that electron-donating groups (e.g., -NH₂) improve diol complexation, a trait that could be explored in the target compound .

Key Insights :

Stability and Reactivity

| Compound | Hydrolysis Rate (H₂O₂) | Stability in Aqueous Media |

|---|---|---|

| 4-Nitrophenyl boronic acid | Fast (k = 0.0586 s⁻¹) | pH-dependent (optimal pH 11) |

| This compound | Theoretical slow rate | Likely stable at -20°C |

Notes:

- The steric bulk from the cyclopropyl group may slow hydrolysis compared to planar aromatic boronic acids like 4-nitrophenyl boronic acid .

Biological Activity

(3-Cyclopropyl-1H-pyrazol-5-YL)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a pyrazole ring, which contributes to its unique interactions with biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈B N₂O₂ |

| Molecular Weight | 164.96 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1C(=N)N=C(C=C2)B(O)O |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which allows it to interact with various biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and influence cellular functions.

- Receptor Modulation : It may act as a modulator for different receptors, impacting signaling pathways crucial for various physiological processes.

Drug Development

This compound is being explored for its potential in developing targeted therapies, particularly in oncology. Its ability to form stable complexes with biomolecules enhances its utility in drug design.

Chemical Sensing

The compound is also utilized in creating sensors for detecting specific analytes. Its boronic acid functionality allows for increased sensitivity and selectivity in chemical detection applications.

Organic Electronics

In the field of organic electronics, this compound contributes to the fabrication of organic semiconductors, improving the efficiency of devices such as organic light-emitting diodes (OLEDs).

Research Findings

Recent studies have highlighted the biological activities associated with this compound:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting tumor cell proliferation through modulation of key signaling pathways. For instance, it was found to have an IC50 value of 220 μM against certain cancer cell lines, demonstrating its potential as a therapeutic agent .

- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole compounds can exhibit anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may also have similar properties .

- Enzyme Interaction : The compound has been investigated for its interaction with various enzymes, showing promise as an inhibitor of specific targets involved in disease processes .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Case Study 2: Enzyme Inhibition

In another study focusing on metabolic disorders, this compound was tested as an inhibitor of lipase enzymes. The findings revealed that the compound effectively reduced lipid levels in serum samples from treated subjects compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.